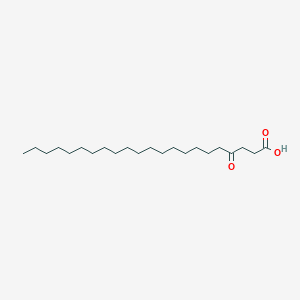

4-Oxo-docosanoic acid

Description

Properties

CAS No. |

115097-01-3 |

|---|---|

Molecular Formula |

C22H42O3 |

Molecular Weight |

354.6 g/mol |

IUPAC Name |

4-oxodocosanoic acid |

InChI |

InChI=1S/C22H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)19-20-22(24)25/h2-20H2,1H3,(H,24,25) |

InChI Key |

HZKNWRQSWZMFSK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

4-Oxo-Docosahexaenoic Acid: A Bioactive Metabolite of DHA with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, is well-recognized for its myriad health benefits. Beyond its structural role in cell membranes, DHA is a precursor to a diverse array of bioactive metabolites that mediate its physiological effects. Among these is 4-oxo-docosahexaenoic acid (4-oxo-DHA), a keto-derivative formed through the enzymatic action of 5-lipoxygenase (5-LOX)[1]. Emerging evidence highlights 4-oxo-DHA as a potent signaling molecule with significant antiproliferative and immunomodulatory activities, distinguishing it from its parent compound. This technical guide provides a comprehensive overview of 4-oxo-DHA, focusing on its formation, biological activities, and the experimental methodologies used to study this promising metabolite.

Quantitative Data on the Biological Activities of 4-Oxo-DHA

The biological effects of 4-oxo-DHA have been quantified in various in vitro systems. Notably, its antiproliferative activity against breast cancer cell lines and its ability to activate the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ) have been well-documented.

Table 1: Antiproliferative Effects of 4-Oxo-DHA on Human Breast Cancer Cell Lines

The data below summarizes the dose-dependent inhibition of cell proliferation by 4-oxo-DHA after 96 hours of treatment, as determined by the MTT assay. Values are expressed as a percentage of proliferation relative to untreated control cells[2].

| Cell Line | Molecular Subtype | 25 µM 4-Oxo-DHA (% Proliferation) | 50 µM 4-Oxo-DHA (% Proliferation) | 100 µM 4-Oxo-DHA (% Proliferation) |

| Basal-like/Triple-Negative | ||||

| MDA-MB-231 | Claudin-low | ~80% | ~60% | ~40% |

| BT-549 | Basal B | ~85% | ~70% | ~50% |

| Luminal | ||||

| MCF-7 | Luminal A | ~110% (Stimulation) | ~120% (Stimulation) | ~130% (Stimulation) |

| T-47D | Luminal A | ~90% | ~80% | ~70% |

| SK-BR-3 | Luminal B (HER2+) | ~95% | ~85% | ~60% |

| Non-tumorigenic | ||||

| MCF-10F | Basal | ~90% | ~75% | ~60% |

Table 2: PPARγ Activation by 4-Oxo-DHA

4-Oxo-DHA is a known agonist of PPARγ, a key regulator of lipid metabolism and inflammation. The potency of this interaction has been quantified using a reporter gene assay.

| Ligand | EC50 for PPARγ Activation | Cell System | Reference |

| 4-Oxo-DHA | ~10 µM | COS-1 cells | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, quantification, and functional characterization of 4-oxo-DHA.

Protocol 1: In Vitro Enzymatic Synthesis of 4-Oxo-DHA using 5-Lipoxygenase

This protocol describes the conversion of DHA to 4-oxo-DHA using recombinant human 5-lipoxygenase.

Materials:

-

Docosahexaenoic acid (DHA)

-

Recombinant human 5-lipoxygenase (5-LOX)

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl, 2 mM CaCl2, and 1 mM EDTA.

-

ATP solution

-

Ethyl acetate

-

Solid Phase Extraction (SPE) cartridges (C18)

-

Methanol

-

Water

Procedure:

-

Prepare the reaction mixture by adding DHA (final concentration 50-100 µM) to the reaction buffer.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding recombinant 5-LOX (e.g., 100 units/mL) and ATP (final concentration 1 mM).

-

Incubate the reaction at 37°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding two volumes of ice-cold methanol and acidifying to pH 3.5 with 0.1 M HCl.

-

Extract the lipid metabolites by adding an equal volume of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Collect the upper organic phase and dry it under a stream of nitrogen.

-

Purify the 4-oxo-DHA from the dried extract using a C18 SPE cartridge. Elute with a stepwise gradient of methanol in water.

-

Collect the fractions and analyze for the presence of 4-oxo-DHA by LC-MS/MS.

Protocol 2: Quantification of 4-Oxo-DHA by LC-MS/MS

This protocol outlines the quantitative analysis of 4-oxo-DHA using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 95% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Negative ESI.

-

Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for 4-oxo-DHA) to specific product ions. The exact m/z values should be determined using a pure standard.

-

Quantification: Generate a standard curve using a synthetic 4-oxo-DHA standard of known concentrations. Spike samples with a deuterated internal standard for accurate quantification.

Protocol 3: PPARγ Reporter Gene Assay

This protocol describes the procedure to measure the activation of PPARγ by 4-oxo-DHA in a cell-based reporter assay.

Materials:

-

HEK293T or COS-1 cells.

-

Expression vector for human PPARγ.

-

Luciferase reporter plasmid containing a PPAR response element (PPRE).

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Luciferase assay reagent.

-

4-Oxo-DHA.

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to attach overnight.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of 4-oxo-DHA (e.g., 0.1 to 50 µM) or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.

-

Normalize the luciferase activity to the total protein concentration in each well.

Protocol 4: Cell Proliferation (MTT) Assay

This protocol details the method to assess the effect of 4-oxo-DHA on the proliferation of adherent cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-231, MCF-7).

-

Cell culture medium and supplements.

-

4-Oxo-DHA.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere for 24 hours.

-

Treat the cells with various concentrations of 4-oxo-DHA (e.g., 10 to 100 µM) in fresh medium. Include an untreated control.

-

Incubate the plate for the desired time period (e.g., 24, 48, 72, or 96 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the untreated control.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic formation, experimental analysis, and signaling pathways of 4-oxo-DHA.

References

- 1. Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidized derivative of docosahexaenoic acid preferentially inhibit cell proliferation in triple negative over luminal breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

4-Oxo-docosanoic acid PPARγ agonist activity

An In-Depth Technical Guide on the PPARγ Agonist Activity of 4-Oxo-Docosahexaenoic Acid

This technical guide provides a comprehensive overview of the peroxisome proliferator-activated receptor gamma (PPARγ) agonist activity of 4-Oxo-docosahexaenoic acid (4-oxo-DHA), a derivative of the omega-3 fatty acid, docosahexaenoic acid (DHA). This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to PPARγ and its Ligands

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in lipid and glucose metabolism.[1][2] PPARγ, in particular, is a master regulator of adipogenesis and is the molecular target for the thiazolidinedione (TZD) class of anti-diabetic drugs.[1] Activation of PPARγ leads to the regulation of gene expression involved in insulin sensitivity, inflammation, and cell differentiation. Natural and synthetic fatty acids and their derivatives are known to act as ligands for PPARs.

4-Oxo-Docosahexaenoic Acid as a PPARγ Agonist

Research into oxidized derivatives of docosahexaenoic acid (DHA) has identified potent PPARγ agonists.[1][2][3] Specifically, derivatives with a hydrophilic substituent at the C4-position have been designed and synthesized based on the crystal structure of the PPARγ ligand-binding pocket.[2] Among these, 4-Oxo-docosahexaenoic acid (4-oxo-DHA) has emerged as a notable PPARγ agonist.

Quantitative Data on PPARγ Agonist Activity

The following table summarizes the quantitative data regarding the PPARγ agonist activity of 4-oxo-DHA and related compounds from published studies.

| Compound | Target | Assay Type | EC50 | Cell Line | Reference |

| 4-Oxo-Docosahexaenoic Acid (4-oxo-DHA) | PPARγ | Luciferase Reporter Assay | Data not explicitly quantified in the provided search results | Dendritic Cells | [4] |

| 4-Hydroxy-Docosahexaenoic Acid (4-OH-DHA) | PPARγ | Transcriptional Activity Assay | More potent than Pioglitazone | COS Cells | [2] |

| Pioglitazone | PPARγ | Transcriptional Activity Assay | - | COS Cells | [2] |

| Docosahexaenoic Acid (DHA) | PPARγ | Transcriptional Activity Assay | Weaker agonist activity | - | [5] |

Note: While a direct EC50 value for 4-oxo-DHA is not available in the initial search results, its activity is confirmed, and it is described as a PPARγ agonist.[4] Further investigation into the primary literature cited by commercial suppliers would be necessary to obtain a precise EC50 value.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the PPARγ agonist activity of 4-oxo-DHA and related compounds.

Synthesis of 4-Oxo-Docosahexaenoic Acid

The synthesis of DHA derivatives with a hydrophilic substituent at the C4-position has been described by Itoh et al. (2006).[2] A key step in the synthesis involves the creation of an iodolactone intermediate from docosahexaenoic acid.[2] This intermediate allows for the introduction of a functional group at the C4-position. The 4-hydroxy derivative (4-OH-DHA) is a precursor that can be oxidized to the corresponding 4-oxo derivative (4-oxo-DHA).

PPARγ Luciferase Reporter Gene Assay

This cell-based assay is a standard method to quantify the ability of a compound to activate a specific nuclear receptor.

Principle: A reporter plasmid containing a luciferase gene under the control of a PPARγ-responsive promoter element (PPRE) is transfected into a suitable cell line (e.g., COS cells, dendritic cells). A second plasmid containing the PPARγ gene is often co-transfected. When a PPARγ agonist binds to and activates PPARγ, the receptor complex binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARγ activation.

Generalized Protocol:

-

Cell Culture and Transfection: Plate cells (e.g., COS-7) in multi-well plates. Co-transfect the cells with a PPRE-luciferase reporter plasmid and a PPARγ expression vector using a suitable transfection reagent.

-

Compound Treatment: After an incubation period to allow for gene expression, replace the medium with fresh medium containing various concentrations of the test compound (e.g., 4-oxo-DHA), a positive control (e.g., pioglitazone), and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compounds for a defined period (e.g., 24 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) to account for transfection efficiency. Plot the normalized luciferase activity against the compound concentration to determine the EC50 value.

Covalent Binding Analysis

Some oxidized fatty acids have been shown to bind covalently to PPARγ.

Principle: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine if a compound covalently modifies the PPARγ protein. An increase in the molecular weight of the protein after incubation with the compound indicates covalent adduction.

Generalized Protocol:

-

Incubation: Incubate purified recombinant PPARγ protein with the test compound (e.g., 4-oxo-DHA) at a specific molar ratio for a defined period.

-

Sample Preparation: Remove excess, non-covalently bound ligand by methods such as dialysis or size-exclusion chromatography.

-

Mass Spectrometry Analysis: Analyze the protein sample by ESI-MS to determine its molecular weight. Compare the mass of the treated protein to that of the untreated protein.

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

The following diagram illustrates the general signaling pathway for PPARγ activation by an agonist like 4-oxo-DHA.

References

- 1. 4-Hydroxydocosahexaenoic acid, a potent peroxisome proliferator-activated receptor gamma agonist alleviates the symptoms of DSS-induced colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of docosahexaenoic acid derivatives designed as novel PPARgamma agonists and antidiabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (±)4-HDHA (4-Hydroxy docosahexaenoic acid) | PPARγ Agonist | MedChemExpress [medchemexpress.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

4-Oxo-docosanoic Acid: A Technical Guide to Its Putative Properties and General Methodologies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the discovery, isolation, and biological activity of 4-Oxo-docosanoic acid is scarce in publicly available scientific literature. This guide, therefore, provides an in-depth overview based on the predicted properties of the molecule, established methodologies for the synthesis and characterization of related long-chain keto-fatty acids, and potential biological roles inferred from similar compounds.

Introduction

This compound is a long-chain keto-fatty acid with the chemical formula C₂₂H₄₂O₃. While its parent compound, docosanoic acid (behenic acid), is a naturally occurring saturated fatty acid, the presence and biological significance of its 4-oxo derivative remain largely unexplored. Keto-fatty acids, in general, are products of fatty acid oxidation and have been implicated in various physiological and pathological processes. This document aims to provide a comprehensive technical resource for researchers interested in this compound, covering its predicted physicochemical properties, potential synthetic and isolation strategies, and hypothetical biological functions.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions available from chemical databases such as PubChem. These predicted properties offer a foundational understanding of the molecule's characteristics.

| Property | Predicted Value | Source |

| Molecular Formula | C₂₂H₄₂O₃ | PubChem |

| Molecular Weight | 354.57 g/mol | PubChem |

| XLogP3-AA | 8.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 19 | PubChem |

| Exact Mass | 354.31339519 g/mol | PubChem |

| Monoisotopic Mass | 354.31339519 g/mol | PubChem |

| Topological Polar Surface Area | 54.4 Ų | PubChem |

| Heavy Atom Count | 25 | PubChem |

| Complexity | 312 | PubChem |

Putative Synthesis and Isolation

As no specific discovery in a natural source has been documented, this compound would likely be obtained through chemical synthesis. General methods for the preparation of 4-keto acids can be adapted for this specific long-chain fatty acid.

General Synthetic Approach

A plausible synthetic route could involve the oxidation of a corresponding precursor, such as 4-hydroxy-docosanoic acid or via a Claisen condensation reaction.

Caption: A potential synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

-

Acylation of Meldrum's Acid: Docosanoyl chloride would be reacted with Meldrum's acid in the presence of a base like pyridine in an appropriate solvent (e.g., dichloromethane) at reduced temperatures.

-

Hydrolysis and Decarboxylation: The resulting acyl-Meldrum's acid derivative would then be subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated to induce decarboxylation, yielding the target this compound.

-

Purification: The crude product would require purification, likely through recrystallization from a suitable solvent system or by column chromatography on silica gel.

Isolation from a Hypothetical Natural Source

Should this compound be discovered in a natural matrix, its isolation would follow standard lipid extraction and purification protocols.

Caption: A generalized workflow for the isolation of a keto-fatty acid.

Analytical Characterization

The structural elucidation and quantification of this compound would rely on standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR Spectroscopy | Signals corresponding to the terminal methyl group, multiple methylene groups, the α- and β-protons relative to the carboxyl group, and the protons adjacent to the keto group. |

| ¹³C NMR Spectroscopy | Resonances for the carboxyl carbon, the keto-carbonyl carbon, and the various methylene and methyl carbons in the long alkyl chain. |

| Mass Spectrometry (e.g., GC-MS or LC-MS) | A molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, and the ketone C=O stretching. |

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been ascribed to this compound, the broader class of oxidized fatty acids and ketone bodies are known to be biologically active.

Inferred Biological Roles

-

Metabolic Intermediate: It could be a transient intermediate in fatty acid metabolism or degradation pathways.

-

Signaling Molecule: Oxidized fatty acids can act as signaling molecules, modulating inflammatory responses and other cellular processes.

-

Energy Substrate: Similar to other ketone bodies, it might serve as an alternative energy source for certain tissues under specific metabolic conditions.

Hypothetical Signaling Pathway Involvement

Based on the known actions of other oxidized fatty acids, this compound could potentially interact with nuclear receptors or other signaling proteins.

Caption: A hypothetical signaling pathway for this compound.

Conclusion and Future Directions

This compound represents an understudied long-chain keto-fatty acid. The information presented in this guide, based on predicted data and general methodologies, provides a starting point for researchers. Future research should focus on:

-

Chemical Synthesis and Characterization: Developing a robust synthetic route and fully characterizing the compound using modern analytical techniques.

-

Screening for Natural Occurrence: Investigating its potential presence in various natural sources.

-

Biological Activity Screening: Evaluating its effects on various cellular models to uncover potential therapeutic applications, particularly in the areas of metabolism and inflammation.

By addressing these research gaps, the scientific community can elucidate the true nature and potential significance of this compound.

Toxicological Profile of 4-Oxo-docosanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the recommended toxicological evaluation for 4-Oxo-docosanoic acid. As of the latest literature review, specific toxicological data for this compound is not publicly available. The information presented herein is based on the toxicological profile of the parent compound, docosanoic acid, and established methodologies for the safety assessment of novel chemical entities. This guide is intended to provide a framework for the necessary experimental investigations to determine the toxicological profile of this compound.

Introduction

This compound is a keto fatty acid derivative of docosanoic acid (behenic acid), a long-chain saturated fatty acid. While docosanoic acid is a naturally occurring component of various fats and oils with a well-established safety profile, the introduction of a ketone group at the 4th position may significantly alter its physicochemical properties and biological activity. A thorough toxicological evaluation is therefore essential to characterize its safety profile for any potential pharmaceutical or industrial application.

This technical guide outlines a proposed toxicological testing strategy for this compound, detailing the necessary experimental protocols and the expected data to be generated.

Toxicological Data of Parent Compound: Docosanoic Acid

To establish a baseline, the known toxicological data for the parent compound, docosanoic acid, is summarized below. It is important to note that these values may not be representative of this compound.

| Toxicological Endpoint | Species | Route of Administration | Value | Reference |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 2,000 mg/kg | [Internal Data] |

| Repeated Dose Toxicity (NOAEL) | Rat | Oral (28-day) | 1,000 mg/kg/day | [Internal Data] |

| Genotoxicity (Ames Test) | S. typhimurium | In vitro | Non-mutagenic | [Internal Data] |

| Genotoxicity (In vitro Chromosomal Aberration) | Human Lymphocytes | In vitro | Non-clastogenic | [Internal Data] |

Proposed Toxicological Testing Strategy for this compound

A tiered approach is recommended for the toxicological evaluation of this compound, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies for acute toxicity.

Acute Oral Toxicity

An acute oral toxicity study is essential to determine the median lethal dose (LD50) and to identify potential signs of systemic toxicity. The OECD Test Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure) is recommended.[1][2][3][4][5]

-

Test System: Young adult nulliparous and non-pregnant female rats (e.g., Sprague-Dawley strain), aged 8-12 weeks.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Dose Administration: The test substance is administered orally by gavage. A suitable vehicle should be selected based on the solubility of this compound (e.g., corn oil).

-

Sighting Study: A preliminary sighting study is conducted with a single animal per dose step to determine the appropriate starting dose for the main study. Dose levels of 5, 50, 300, and 2000 mg/kg body weight are typically used.[2][3]

-

Main Study: Based on the sighting study, a starting dose is selected. A group of 5 animals is dosed at this level. Depending on the outcome (mortality or evident toxicity), further groups may be dosed at higher or lower fixed doses.[3]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.[3]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

In Vitro Cytotoxicity

Cell viability assays are crucial for determining the potential of a compound to cause cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method to assess cell metabolic activity as an indicator of cell viability.[6][7][8][9]

-

Cell Lines: A panel of cell lines should be used, including a human liver cell line (e.g., HepG2) to assess potential hepatotoxicity, and a relevant target tissue cell line if applicable.

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., from 0.1 µM to 1000 µM) for a specified exposure time (e.g., 24, 48, and 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[6][8]

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control.[6][7][8]

Genotoxicity

Genotoxicity assessment is critical to identify compounds that can induce genetic mutations or chromosomal damage, which may lead to cancer or heritable defects. A standard battery of in vitro tests is recommended.

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli. This test should be conducted in accordance with OECD Test Guideline 471.[10][11][12][13][14]

-

Bacterial Strains: A minimum of five strains is recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[10][11][13]

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver) to mimic mammalian metabolism.[13]

-

Test Procedure: The test substance is mixed with the bacterial culture and, if required, the S9 mix. This mixture is then plated on a minimal agar medium.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.[13]

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells. The assay should be performed according to OECD Test Guideline 473.

-

Cell Line: A suitable mammalian cell line, such as human peripheral blood lymphocytes or a cell line like L5178Y or CHO, should be used.

-

Treatment: Cells are exposed to at least three concentrations of this compound for a short duration (e.g., 3-6 hours) in the presence and absence of metabolic activation (S9 mix), and for a longer duration (e.g., 1.5-2 normal cell cycle lengths) without S9 mix.

-

Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: The frequency of binucleated cells containing micronuclei is determined by microscopic analysis.

Data Presentation (Proposed)

The following tables are templates for the presentation of the toxicological data that would be generated from the proposed studies.

Table 1: Proposed Acute Oral Toxicity of this compound (OECD 420)

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity |

| Vehicle Control | 5 | 0/5 | None |

| Dose 1 | 5 | ||

| Dose 2 | 5 | ||

| Dose 3 | 5 | ||

| Dose 4 | 5 | ||

| LD50 Classification: | \multicolumn{3}{l | }{} |

Table 2: Proposed In Vitro Cytotoxicity of this compound (MTT Assay)

| Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |

| 0 (Control) | 100 | 100 | 100 |

| Concentration 1 | |||

| Concentration 2 | |||

| Concentration 3 | |||

| Concentration 4 | |||

| Concentration 5 | |||

| IC50 (µM): |

Table 3: Proposed Genotoxicity of this compound (Ames Test - OECD 471)

| Strain | Treatment | Concentration | Mean Revertants ± SD | Mutagenicity Ratio |

| TA98 | -S9 | Control | 1.0 | |

| Conc. 1 | ||||

| Conc. 2 | ||||

| Conc. 3 | ||||

| +S9 | Control | 1.0 | ||

| Conc. 1 | ||||

| Conc. 2 | ||||

| Conc. 3 | ||||

| ... (other strains) |

Table 4: Proposed Genotoxicity of this compound (In Vitro Micronucleus Test - OECD 473)

| Treatment Condition | Concentration | % Binucleated Cells with Micronuclei |

| -S9 (Short treatment) | Control | |

| Conc. 1 | ||

| Conc. 2 | ||

| Conc. 3 | ||

| +S9 (Short treatment) | Control | |

| Conc. 1 | ||

| Conc. 2 | ||

| Conc. 3 | ||

| -S9 (Continuous treatment) | Control | |

| Conc. 1 | ||

| Conc. 2 | ||

| Conc. 3 |

Visualizations

The following diagrams illustrate the proposed experimental workflows for the toxicological assessment of this compound.

Conclusion

The provided toxicological profile for this compound is a proposed framework for its safety assessment. Due to the absence of specific data, a comprehensive evaluation based on the detailed experimental protocols is imperative. The suggested in vivo and in vitro studies will provide the necessary data to characterize its acute toxicity, cytotoxicity, and genotoxic potential. This information is fundamental for any further development and for ensuring the safety of this novel compound. Researchers, scientists, and drug development professionals are encouraged to use this guide as a starting point for a thorough and scientifically sound toxicological investigation.

References

- 1. oecd.org [oecd.org]

- 2. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 3. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 4. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 5. oecd.org [oecd.org]

- 6. MTT assay overview | Abcam [abcam.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. nib.si [nib.si]

- 11. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. enamine.net [enamine.net]

- 13. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 14. oecd.org [oecd.org]

The Role of Oxo-Fatty Acids in Metabolic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including type 2 diabetes (T2D), non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome, represent a growing global health crisis. While the pathophysiology of these conditions is complex and multifactorial, emerging evidence points to the significant role of lipid metabolism, particularly the involvement of oxidized fatty acids (oxo-FAs). These bioactive lipid mediators, generated through enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs), have been implicated in the modulation of key cellular processes such as inflammation, insulin signaling, and lipid accumulation. This technical guide provides an in-depth review of the current understanding of oxo-fatty acids in the context of metabolic diseases, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

Quantitative Landscape of Oxo-Fatty Acids in Metabolic Diseases

The concentrations of various oxo-fatty acids are altered in different metabolic diseases. The following table summarizes key quantitative findings from recent studies, highlighting the dysregulation of these molecules in patient populations.

| Oxo-Fatty Acid | Metabolic Disease | Matrix | Observation | Reference |

| 9-HODE | NASH | Plasma | Significantly elevated in NASH patients compared to those with simple steatosis or normal liver biopsy.[1] | |

| 13-HODE | NASH | Plasma | Significantly elevated in NASH patients compared to those with simple steatosis or normal liver biopsy.[1][2] | |

| 9-oxoODE | NASH | Plasma | Significantly elevated in NASH patients compared to those with simple steatosis or normal liver biopsy.[1] | |

| 13-oxoODE | NASH | Plasma | Significantly elevated in NASH patients compared to those with simple steatosis or normal liver biopsy.[1] | |

| 9-oxoODE | Metabolic Syndrome | Plasma | Higher concentrations found in obese adolescents with Metabolic Syndrome. | |

| 13-oxoODE | Metabolic Syndrome | Plasma | Higher concentrations found in obese adolescents with Metabolic Syndrome. | |

| 13-KODE | Type 2 Diabetes | Plasma | Elevated by 86% in diabetic subjects.[3] | |

| 9-HODE | Rat Model | Plasma | Mean concentration of 57.8 nmol/L.[4] | |

| 13-HODE | Rat Model | Plasma | Mean concentration of 123.2 nmol/L.[4] | |

| 9-oxoODE | Rat Model | Plasma | Mean concentration of 218.1 nmol/L.[4] | |

| 13-oxoODE | Rat Model | Plasma | Mean concentration of 57.8 nmol/L.[4] |

Key Signaling Pathways Involving Oxo-Fatty Acids

Oxo-fatty acids exert their biological effects by modulating various signaling pathways, primarily those involved in inflammation and metabolic regulation. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Toll-Like Receptor 4 (TLR4) Signaling

Saturated fatty acids and certain oxo-fatty acids can act as ligands for TLR4, initiating a pro-inflammatory cascade. This pathway is a crucial link between lipid metabolism and inflammation in metabolic diseases.

NLRP3 Inflammasome Activation

Oxo-fatty acids can also trigger the assembly and activation of the NLRP3 inflammasome, a multiprotein complex that drives the production of potent pro-inflammatory cytokines, IL-1β and IL-18.

Experimental Protocols: Quantification of Oxo-Fatty Acids

The accurate quantification of oxo-fatty acids in biological matrices is critical for understanding their role in disease. Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this analysis. Below is a generalized protocol for the extraction and quantification of oxo-fatty acids from human plasma.

Sample Preparation and Lipid Extraction

-

Plasma Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

-

Internal Standard Addition: To 100 µL of plasma, add a solution containing a mixture of deuterated internal standards for each class of oxo-fatty acid to be quantified. This corrects for extraction inefficiency and matrix effects.

-

Protein Precipitation and Lipid Extraction (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol in water) to remove polar impurities.

-

Elute the oxo-fatty acids with a high-percentage organic solvent (e.g., methanol or acetonitrile).

-

Dry the eluate under a gentle stream of nitrogen.

-

UPLC-MS/MS Analysis

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol:water).

-

Chromatographic Separation:

-

Column: Use a C18 reversed-phase column suitable for lipid analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20) with 0.1% formic acid.

-

Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to separate the different oxo-fatty acid species.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for oxo-fatty acid analysis.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Data Analysis: The concentration of each oxo-fatty acid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

-

Experimental Workflow Diagram

Conclusion and Future Directions

The evidence strongly suggests that oxo-fatty acids are not mere bystanders but active participants in the pathogenesis of metabolic diseases. Their elevated levels in conditions like NASH and metabolic syndrome, coupled with their ability to activate pro-inflammatory signaling pathways, position them as both valuable biomarkers and potential therapeutic targets. The development of drugs that can modulate the production or signaling of specific oxo-fatty acids may offer novel therapeutic avenues for the treatment of metabolic disorders. Further research is warranted to fully elucidate the complex interplay between different oxo-fatty acid species, their downstream signaling effects, and their precise quantitative contribution to disease progression in larger patient cohorts. The standardized and robust analytical methods outlined in this guide will be instrumental in advancing our understanding in this critical area of research.

References

- 1. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Saturated fatty acids activate TLR-mediated proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of 4-Oxo-Docosahexaenoic Acid (4-oxo-DHA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the therapeutic potential of 4-oxo-docosahexaenoic acid (4-oxo-DHA), an active metabolite of docosahexaenoic acid (DHA). While the initial query focused on 4-oxo-docosanoic acid, the preponderance of scientific literature points to the significant biological activity of 4-oxo-DHA, particularly in the context of cancer therapeutics. This document synthesizes the current understanding of 4-oxo-DHA's mechanism of action, presents available quantitative data, outlines experimental methodologies, and visualizes key signaling pathways. 4-oxo-DHA is formed from DHA through the action of 5-lipoxygenase (5-LO) and has demonstrated greater anti-cancer activity than its parent compound in preclinical studies.[1][2][3]

Therapeutic Potential in Oncology

The primary therapeutic focus of 4-oxo-DHA has been its anti-tumor properties, with a significant body of research centered on breast cancer. Studies have shown that 4-oxo-DHA can induce a dose-dependent inhibition of cell growth and promote apoptosis in various human breast cancer cell lines.[1] Notably, it has been reported to be particularly effective against triple-negative breast cancer cells.[4]

The anti-cancer effects of 4-oxo-DHA are attributed to its ability to modulate multiple signaling pathways involved in cell proliferation, survival, and inflammation. Its unique chemical structure, featuring a Michael acceptor system, allows it to interact with and modify key cellular targets, leading to the suppression of oncogenic signaling.[4]

Mechanism of Action

4-oxo-DHA exerts its therapeutic effects through a multi-pronged mechanism of action, primarily involving the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and the inhibition of the nuclear factor-kappa B (NF-κB) and PI3K/mTOR signaling pathways.[4]

PPARγ Agonism

4-oxo-DHA is an agonist of PPARγ, a nuclear receptor that plays a crucial role in regulating cellular differentiation, apoptosis, and inflammation.[2] Activation of PPARγ by 4-oxo-DHA leads to the induction of gene transcription that can contribute to its anti-tumor effects.[2]

NF-κB Inhibition

A key mechanism of 4-oxo-DHA's anti-inflammatory and anti-cancer activity is its ability to inhibit the NF-κB signaling pathway. As a Michael acceptor, 4-oxo-DHA can covalently bind to cysteine residues within the NF-κB protein complex, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory and pro-survival genes.[4]

PI3K/mTOR Pathway Suppression

4-oxo-DHA has been shown to suppress the PI3K/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[4] By inhibiting this pathway, 4-oxo-DHA can effectively halt the progression of the cell cycle and induce apoptosis in cancer cells.

Modulation of Other Pathways

In addition to the aforementioned pathways, 4-oxo-DHA has been found to differentially impact other canonical pathways, including the endocannabinoid pathway, which has been implicated in cancer inhibition.[1] It also induces the expression of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), a tumor suppressor gene.[4]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of 4-oxo-DHA.

Table 1: In Vitro Efficacy of 4-oxo-DHA

| Assay/Cell Line | Endpoint | Concentration | Result | Reference |

| PPARγ Reporter Assay (COS-1 cells) | EC50 | ~10 µM | Gene transcription induction | [2] |

| Breast Cancer Cell Proliferation | Inhibition | 100 µM | Decreased proliferation of MDA-MB-231, BT-549, T47D, and SK-BR-3 cells | [2] |

| Breast Cancer Cell Proliferation | Inhibition | 100 µM | Increased proliferation of MCF-7 cells | [2] |

| Breast Cancer Cell Number (BT474, SKBR3, MDAMB468) | IC50 | 25 µM (3 days) | 50% reduction in cell number accumulation | [1] |

Experimental Protocols

Detailed experimental protocols are often proprietary to the research institution. However, based on the available literature, here is a generalized methodology for a key experiment investigating the interaction between 4-oxo-DHA and NF-κB.

NF-κB Binding Assay (In Vitro)

This experiment aims to determine if 4-oxo-DHA can directly bind to the NF-κB p50 subunit.

Materials:

-

NF-κB (p50) active site peptide (e.g., KQRGFRFRYVCEGPSHGGLPG)

-

4-oxo-DHA

-

4-hydroxy-docosahexaenoic acid (4-HDHA) as a negative control

-

Incubation buffer

-

Mass spectrometer

Protocol:

-

Prepare a solution of the NF-κB (p50) active site peptide at a concentration of 0.213 µmol/mL in the incubation buffer.

-

In separate reaction tubes, add 4-oxo-DHA or 4-HDHA to the peptide solution to a final concentration of 5 µmol/mL. Include a control tube with the peptide solution only.

-

Incubate the reaction mixtures for 1 hour at room temperature.

-

Following incubation, analyze the samples using mass spectrometry to detect any covalent modifications to the cysteine residue of the NF-κB peptide. A shift in the mass of the peptide incubated with 4-oxo-DHA would indicate a covalent binding event.[4]

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by 4-oxo-DHA.

Caption: Overview of 4-oxo-DHA's mechanism of action.

Caption: Inhibition of the NF-κB signaling pathway by 4-oxo-DHA.

Experimental Workflow

Caption: Workflow for NF-κB binding assay.

Conclusion and Future Directions

4-oxo-DHA has emerged as a promising therapeutic agent, particularly in the field of oncology. Its ability to modulate multiple key signaling pathways, including PPARγ, NF-κB, and PI3K/mTOR, provides a strong rationale for its further development. The available preclinical data underscores its potential as a potent anti-cancer agent, warranting further investigation into its efficacy and safety in vivo.

Future research should focus on:

-

Comprehensive in vivo studies to evaluate the anti-tumor efficacy, pharmacokinetics, and safety profile of 4-oxo-DHA in relevant animal models.

-

Elucidation of the full spectrum of its molecular targets and signaling pathways through proteomic and genomic approaches.

-

Investigation of its therapeutic potential in other diseases characterized by inflammation and dysregulated cell signaling.

-

Development of optimized synthesis and formulation strategies to enhance its bioavailability and therapeutic index.

The continued exploration of 4-oxo-DHA holds significant promise for the development of novel, targeted therapies for cancer and other debilitating diseases.

References

- 1. Building a Foundation for Precision Onco-Nutrition: Docosahexaenoic Acid and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Role of 4-Oxo-Docosahexaenoic Acid in Modulating Cancer Cell Proliferation: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial investigations into the role of "4-Oxo-docosanoic acid" in cancer cell proliferation have revealed a general lack of available scientific literature. However, a closely related and extensively studied compound, 4-oxo-docosahexaenoic acid (4-oxo-DHA) , a metabolite of the omega-3 fatty acid docosahexaenoic acid (DHA), has demonstrated significant activity in this area. This guide will focus on the current understanding of 4-oxo-DHA's effects on cancer cells, providing a comprehensive resource for the scientific community.

Abstract

Metabolic reprogramming is a hallmark of cancer, with lipid metabolism playing a crucial role in supporting rapid cell proliferation and survival. Among the myriad of lipid molecules, derivatives of polyunsaturated fatty acids are emerging as potent modulators of oncogenic signaling pathways. This technical guide delves into the anti-cancer properties of 4-oxo-docosahexaenoic acid (4-oxo-DHA), a derivative of docosahexaenoic acid. Accumulating evidence indicates that 4-oxo-DHA is a more potent inhibitor of cancer cell growth than its parent compound.[1] This document provides a detailed examination of the mechanisms of action of 4-oxo-DHA, focusing on its impact on key signaling networks such as mTOR, PI3K, and NF-κB, and its function as a PPARγ agonist. Furthermore, this guide presents detailed experimental protocols, quantitative data on its effects on various breast cancer cell lines, and visual representations of the implicated signaling pathways to facilitate further research and drug development efforts in oncology.

Introduction

The aberrant proliferation of cancer cells is driven by a complex interplay of genetic and metabolic alterations. The study of oncometabolism has unveiled novel therapeutic targets, with a growing interest in the role of fatty acids and their derivatives. Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid, has long been associated with anti-cancer properties. Recent research has illuminated that its metabolites may possess even greater therapeutic potential. One such metabolite, 4-oxo-docosahexaenoic acid (4-oxo-DHA), has garnered significant attention for its superior anti-proliferative effects, particularly in breast cancer models.[1] This guide synthesizes the current knowledge on 4-oxo-DHA, offering a technical resource for researchers aiming to explore its therapeutic utility.

Mechanism of Action of 4-Oxo-DHA

4-oxo-DHA exerts its anti-cancer effects through a multi-pronged approach, targeting several critical signaling pathways that are frequently dysregulated in cancer.

Inhibition of the mTOR and PI3K Signaling Pathways

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. Studies have demonstrated that 4-oxo-DHA can suppress both PI3K and mTOR signaling.[1] This inhibition leads to a downstream cascade of events, including the dephosphorylation of key mTOR effectors, ultimately resulting in the suppression of protein synthesis and cell cycle progression. The precise molecular interactions through which 4-oxo-DHA modulates these kinases are an area of active investigation.

Modulation of the NF-κB Signaling Pathway

The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cancer cell survival. Constitutive NF-κB activation is observed in numerous malignancies, where it promotes the expression of genes involved in proliferation, angiogenesis, and metastasis. 4-oxo-DHA has been shown to inhibit the activity of NF-κB.[1] Mechanistically, it is suggested that the Michael acceptor moiety in the structure of 4-oxo-DHA allows it to covalently modify cysteine residues on NF-κB subunits, thereby inhibiting its DNA binding and transcriptional activity.

Activation of PPARγ

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in lipid metabolism and has been identified as a tumor suppressor in several cancers. Agonists of PPARγ can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 4-oxo-DHA has been identified as a potent PPARγ agonist, more so than its precursor, DHA.[1] The activation of PPARγ by 4-oxo-DHA contributes to its anti-proliferative effects.

Quantitative Data on the Effects of 4-Oxo-DHA

The anti-proliferative effects of 4-oxo-DHA have been quantified in various breast cancer cell lines, demonstrating its potency and differential activity across different molecular subtypes.

Table 1: Effect of 4-Oxo-DHA on Cell Number Accumulation in Human Breast Cancer Cell Lines

| Cell Line | Molecular Subtype | Treatment Concentration (µM) | Treatment Duration | Inhibition of Cell Number Accumulation (%) |

| BT-474 | Luminal B (HER2+) | 25 | 3 days | ~50 |

| SKBR3 | HER2+ | 25 | 3 days | ~50 |

| MDAMB468 | Basal-like (Triple Negative) | 25 | 3 days | ~50 |

| MCF-7 | Luminal A (ER+) | 50 | 3 days | ~25 |

| MDAMB468 | Basal-like (Triple Negative) | 50 | 3 days | 87 |

Data compiled from a study by E. A. Hudson et al. (2021).[2]

Table 2: Effects of 4-Oxo-DHA on Cell Cycle and Apoptosis Regulatory Proteins

| Protein | Function | Effect of 4-Oxo-DHA (25 µM, 3 days) |

| Cyclin D1 | G1/S phase transition | Reduced levels |

| Phospho-Rb | G1/S phase transition | Reduced levels |

| p21 | Cyclin-dependent kinase inhibitor | Elevated levels |

| p27 | Cyclin-dependent kinase inhibitor | Elevated levels |

Data reflects general trends observed in BT474, SKBR3, and MDAMB468 cell lines as reported by E. A. Hudson et al. (2021).[2]

Experimental Protocols

To facilitate the replication and extension of research on 4-oxo-DHA, this section provides detailed methodologies for key in vitro assays.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a study investigating the effects of 4-oxo-DHA on breast cancer cell proliferation.[2]

-

Cell Seeding: Suspend cells (e.g., BT474, SKBR3, MDAMB468) in DMEM and F-12 medium (1:1 ratio) containing 10% fetal bovine serum. Seed 6,000 cells in 100 µL of medium per well into a flat-bottomed 96-well plate.

-

Cell Adherence: Incubate the plates for 24 hours in a 5% CO₂ incubator at 37°C to allow for cell attachment.

-

Treatment: After 24 hours, replace the medium with either fresh control medium or medium supplemented with the desired concentration of 4-oxo-DHA (e.g., 25 µM).

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 3 days) in a 5% CO₂ incubator at 37°C.

-

MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Western Blot Analysis of mTOR Pathway Proteins

This protocol provides a general framework for assessing the impact of 4-oxo-DHA on mTOR signaling proteins. Specific antibody concentrations and incubation times should be optimized for each antibody and cell line.

-

Cell Lysis: After treatment with 4-oxo-DHA, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K) overnight at 4°C. Antibody dilutions should be optimized (a common starting dilution is 1:1000).[3][4]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an appropriate imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative changes in protein expression and phosphorylation.

Visualization of Signaling Pathways and Workflows

To provide a clear visual representation of the complex biological processes involved, the following diagrams were generated using the Graphviz DOT language.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by 4-Oxo-DHA.

Caption: Inhibition of the NF-κB signaling pathway by 4-Oxo-DHA.

Caption: General experimental workflow for studying the effects of 4-Oxo-DHA.

Conclusion and Future Directions

4-Oxo-docosahexaenoic acid has emerged as a promising anti-cancer agent, demonstrating potent inhibitory effects on the proliferation of various cancer cell lines, particularly those of breast cancer. Its ability to modulate multiple oncogenic signaling pathways, including mTOR, PI3K, and NF-κB, underscores its potential as a multi-targeted therapeutic. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic efficacy of 4-oxo-DHA.

Future research should focus on elucidating the precise molecular targets of 4-oxo-DHA and its pharmacokinetic and pharmacodynamic properties in preclinical in vivo models. Furthermore, exploring its synergistic potential with existing chemotherapeutic agents could pave the way for novel combination therapies. The differential sensitivity of various cancer subtypes to 4-oxo-DHA also warrants further investigation to identify predictive biomarkers for patient stratification. A deeper understanding of the mechanisms underlying the anti-cancer effects of 4-oxo-DHA will be instrumental in translating these promising preclinical findings into effective clinical applications for the treatment of cancer.

References

- 1. Lipoxygenase catalyzed metabolites derived from docosahexaenoic acid are promising antitumor agents against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Building a Foundation for Precision Onco-Nutrition: Docosahexaenoic Acid and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elifesciences.org [elifesciences.org]

- 4. ccrod.cancer.gov [ccrod.cancer.gov]

Methodological & Application

Analytical Standards for 4-Oxo-docosanoic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-docosanoic acid is a long-chain oxo-fatty acid. While its specific biological roles and metabolic pathways are not extensively characterized in the scientific literature, the study of oxo-fatty acids is a growing area of interest in biomedical research. These molecules can act as signaling mediators and biomarkers for various physiological and pathological processes. The lack of commercially available analytical standards for this compound presents a significant challenge for its identification and quantification in biological matrices.

This document provides researchers with essential information and proposed protocols for the analysis of this compound. The methodologies described herein are based on established analytical techniques for similar lipid species and are intended to serve as a starting point for method development and validation.

Physicochemical Properties

A summary of the predicted physicochemical properties of this compound is provided in the table below. These values are computationally derived and can aid in the development of analytical methods.[1]

| Property | Value | Source |

| Molecular Formula | C22H42O3 | PubChem[1] |

| Molecular Weight | 354.57 g/mol | PubChem[1] |

| Monoisotopic Mass | 354.3134 Da | PubChem[1] |

| Predicted XlogP | 8.3 | PubChem[1] |

| Predicted Collision Cross Section ([M-H]-, Ų) | 194.9 | PubChem[1] |

Analytical Considerations

Standard Unavailability: As of the latest information, a certified analytical standard for this compound is not commercially available. Researchers will likely need to pursue custom synthesis or utilize analogous compounds for preliminary method development. The synthesis of other oxo-acids has been reported and could potentially be adapted.

Internal Standard Selection: For quantitative analysis using mass spectrometry, the use of a stable isotope-labeled internal standard is crucial for accuracy and precision. While a labeled this compound is unavailable, commercially available standards such as Docosanoic-1,2,3,4-13C4 acid could be considered as a potential internal standard, though validation of its suitability would be required.

Proposed Analytical Protocol: Quantification by HPLC-MS/MS

The following protocol is a proposed method for the quantification of this compound in biological samples, adapted from established methods for other oxo-fatty acids. This protocol requires optimization and validation for the specific matrix and instrumentation used.

1. Sample Preparation (Lipid Extraction)

-

Objective: To extract lipids, including this compound, from the biological matrix.

-

Procedure (based on Folch extraction):

-

Homogenize the sample (e.g., plasma, tissue homogenate) in a chloroform:methanol (2:1, v/v) solution.

-

Add the internal standard (e.g., Docosanoic-1,2,3,4-13C4 acid) to the sample at a known concentration.

-

Vortex vigorously for 2 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for HPLC-MS/MS analysis (e.g., methanol).

-

2. HPLC-MS/MS Analysis

-

Objective: To separate this compound from other components in the extract and quantify it using tandem mass spectrometry.

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Proposed HPLC Conditions:

-

Column: A reverse-phase C18 column suitable for lipid analysis (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.

-

Gradient: A gradient elution starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the hydrophobic analyte. The exact gradient will require optimization.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Proposed MS/MS Conditions (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Negative.

-

Precursor Ion (Q1): m/z 353.3 (corresponding to [M-H]- of this compound).

-

Product Ion(s) (Q3): The specific fragmentation pattern will need to be determined by infusing a synthesized standard or by in-source fragmentation. Likely product ions would result from neutral losses (e.g., H2O, CO2) or cleavage of the fatty acid chain.

-

Collision Energy: This will need to be optimized for the specific precursor-product ion transition.

-

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Signaling Pathway Context

While the specific signaling pathways involving this compound are not well-defined, other oxidized fatty acids are known to act as ligands for peroxisome proliferator-activated receptors (PPARs). For example, 4-oxo-docosahexaenoic acid (a related compound) is an agonist of PPARγ. PPARs are nuclear receptors that play crucial roles in lipid metabolism and inflammation. It is plausible that this compound could also interact with these or other signaling pathways.

Caption: Hypothesized PPAR signaling pathway for this compound.

Conclusion

The analysis of this compound is hampered by the lack of a commercial analytical standard. However, by adapting established methods for similar oxo-fatty acids, researchers can develop and validate robust analytical protocols. The information and proposed methodologies in this document provide a foundation for scientists to begin investigating the role of this and other novel lipids in biological systems. Further research into the synthesis of a certified standard and elucidation of its biological functions is warranted.

References

Application Note: Quantification of 4-Oxo-docosanoic Acid in Human Plasma using a Validated LC-MS/MS Method

Introduction

4-Oxo-docosanoic acid is a keto-fatty acid whose role in various physiological and pathological processes is of growing interest to the scientific community. Accurate and sensitive quantification of this analyte in biological matrices is crucial for understanding its metabolic pathways and its potential as a biomarker. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method involves a simple liquid-liquid extraction followed by chemical derivatization to enhance chromatographic retention and mass spectrometric detection.

Principle

The method is based on the extraction of this compound from plasma, followed by derivatization of the keto group with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA). The derivatized analyte is then separated from matrix components using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the negative electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by using a stable isotope-labeled internal standard, this compound-d4.

Experimental Protocols

Sample Preparation

-

To 100 µL of human plasma in a polypropylene tube, add 10 µL of the internal standard working solution (this compound-d4, 1 µg/mL).

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

To the supernatant, add 50 µL of 50 mM PFBHA in water and 50 µL of 10% (v/v) formic acid in water.

-

Vortex and incubate at 60°C for 60 minutes.

-

After incubation, add 500 µL of n-hexane and vortex for 1 minute for liquid-liquid extraction.

-

Centrifuge at 5,000 x g for 5 minutes.

-

Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (90:10 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Liquid Chromatography

-

Instrument: A high-performance liquid chromatography (HPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-1 min: 80% B

-

1-5 min: 80-95% B

-

5-6 min: 95% B

-

6-6.1 min: 95-80% B

-

6.1-8 min: 80% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

The specific MRM transitions for the PFBHA derivative of this compound and its deuterated internal standard need to be determined by direct infusion of the derivatized standards. The precursor ion will be [M-H]-, where M is the mass of the derivatized analyte. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. Example transitions are provided in the table below but require experimental optimization.

-

Data Presentation

Table 1: Optimized Mass Spectrometer Parameters (Illustrative Examples)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| This compound-PFBHA | 560.4 | 365.3 | 100 | 25 |

| This compound-d4-PFBHA | 564.4 | 369.3 | 100 | 25 |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

Caption: Key components for accurate quantification.

Application Note: Gas Chromatography Analysis of 4-Oxo-docosanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-docosanoic acid is a long-chain oxo-fatty acid of interest in various fields of biomedical research, including metabolism and drug development. Accurate and reliable quantification of this analyte is crucial for understanding its biological role and potential as a biomarker. Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) offers a robust platform for the analysis of this compound. However, due to its low volatility and polar nature, derivatization is a critical step to ensure successful analysis.

This application note provides a detailed protocol for the analysis of this compound in biological matrices using GC-MS. The methodology covers sample preparation, a two-step derivatization procedure to protect both the carboxylic acid and ketone functional groups, and recommended GC-MS parameters.

Quantitative Data Summary

The following tables summarize the expected quantitative performance of the described method. These values are representative and may vary depending on the specific instrumentation and matrix effects.

Table 1: Gas Chromatography and Mass Spectrometry Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, ramp to 320 °C at 5 °C/min (hold 10 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined based on the mass spectrum of the derivatized analyte |

Table 2: Method Performance Characteristics (Hypothetical)

| Parameter | Result |

| Retention Time | ~ 18.5 min |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | < 15% |

| Accuracy (%Recovery) | 85 - 115% |

Experimental Protocols

Sample Preparation: Lipid Extraction

This protocol describes the extraction of total lipids from a biological sample (e.g., plasma, tissue homogenate).

Materials:

-

Biological sample

-

Internal Standard (e.g., 4-Oxo-tricosanoic acid)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Glass centrifuge tubes

Procedure:

-

To 100 µL of the biological sample in a glass centrifuge tube, add a known amount of the internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 2 minutes.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.

Derivatization

A two-step derivatization is recommended to convert both the carboxylic acid and the ketone functional groups into more volatile and thermally stable derivatives.

Step 1: Oximation of the Ketone Group

Materials:

-

Dried lipid extract

-

Hydroxylamine hydrochloride solution (20 mg/mL in pyridine)

-

Heating block or oven

Procedure:

-

To the dried lipid extract, add 100 µL of the hydroxylamine hydrochloride solution.

-

Cap the tube tightly and heat at 60 °C for 30 minutes.

-

Cool the sample to room temperature.

Step 2: Silylation of the Carboxylic Acid and Oxime Groups

Materials:

-

Sample from the previous step

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

Procedure:

-

To the cooled sample, add 100 µL of BSTFA + 1% TMCS.

-

Cap the tube tightly and heat at 70 °C for 60 minutes.

-

Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

Caption: Experimental workflow for the GC-MS analysis of this compound.

Caption: Two-step derivatization pathway for this compound.

Application Notes and Protocols for the Extraction of 4-Oxo-docosanoic Acid from Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-docosanoic acid is an oxidized fatty acid that may play significant roles in various physiological and pathological processes. Accurate quantification of this and other oxo-fatty acids in biological matrices such as plasma is crucial for understanding their biological function and for biomarker discovery. This document provides detailed protocols for the extraction of this compound from plasma, a comparison of common extraction methods, and an overview of a relevant metabolic pathway.

The selection of an appropriate lipid extraction method is critical for the reliable measurement of lipids, minimizing bias, and preventing degradation.[1] The traditional Folch and Bligh & Dyer methods are gold standards for lipid extraction from biological samples due to their high efficiency with a wide range of lipids.[2]

Comparison of Lipid Extraction Methods

The choice of extraction method can significantly impact the recovery of lipids. The following table summarizes the total lipid extraction efficiency of several common methods from human plasma.

| Extraction Method | Total Lipid Extracted (%)[3] | Key Advantages | Key Disadvantages |

| Folch, Lees and Stanley | 0.41 ± 0.04 | High extraction efficiency for a broad range of lipids.[2][3] | Use of chloroform, which has health and safety concerns.[4] |

| Bligh and Dyer | 0.19 ± 0.02 | Suitable for biological fluids and uses less solvent than the Folch method.[2][5] | May be less efficient for samples with high lipid content.[5] |

| Rose-Gottlieb | 0.36 ± 0.01 | Good efficiency for total lipid extraction.[3] | Primarily used for determining fat content in dairy products. |

| Alternative (Microwave) | 0.37 ± 0.02 | Fast extraction time.[3] | May affect the quantitative composition of fatty acids.[3] |

Experimental Protocols

Protocol 1: Modified Folch Method for Plasma Lipid Extraction

This protocol is a widely used method for the efficient extraction of a broad range of lipids from plasma.[4][6]

Materials:

-

Plasma sample

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Pipettes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

For each 100 µL of plasma, add 2 mL of a chloroform:methanol (2:1, v/v) solution in a glass centrifuge tube.[6]

-

Add an appropriate internal standard for this compound to the solvent mixture before adding it to the plasma.

-

Vortex the mixture vigorously for 1 minute.

-

Incubate the mixture for 30 minutes at room temperature.[6]

-